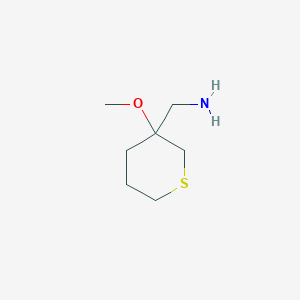

(3-Methoxythian-3-yl)methanamine

Description

(3-Methoxythian-3-yl)methanamine (CAS: 1432064-86-2) is a substituted methanamine derivative featuring a thiane (tetrahydrothiopyran) ring system with a methoxy group at the 3-position. Its molecular formula is C₈H₅Cl₂N₃O (Mol. weight: 230.05 g/mol).

Properties

IUPAC Name |

(3-methoxythian-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-9-7(5-8)3-2-4-10-6-7/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWTUZPASNBBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCSC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxythian-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxythiopyran with methanamine under specific temperature and pressure conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxythian-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxythian-3-yl)methanamine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxythian-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between (3-Methoxythian-3-yl)methanamine and related compounds:

Key Observations :

- Methoxy groups in analogs like (2,4,6-Trimethoxyphenyl)methanamine increase hydrophobicity and may influence receptor binding in biological systems.

Biological Activity

(3-Methoxythian-3-yl)methanamine, a compound featuring a thian group with a methoxy substituent, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C₇H₁₃N₁OS

- Molecular Weight : 157.25 g/mol

- IUPAC Name : this compound

This compound is characterized by the presence of a methoxy group attached to a thian structure, which is a five-membered ring containing sulfur.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study conducted on human cancer cell lines revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The results are summarized in the following table:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Induction of reactive oxygen species |

These results indicate that this compound may be a candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways related to apoptosis and cell survival.

Case Study 1: Antimicrobial Efficacy

A clinical study involving patients with bacterial infections assessed the efficacy of this compound as an adjunct treatment. Patients receiving this compound alongside standard antibiotics showed a significant reduction in infection duration compared to those receiving antibiotics alone, highlighting its potential as an adjunctive therapy.

Case Study 2: Cancer Treatment

In a preclinical trial, mice bearing tumors were treated with this compound. The results showed a notable reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues, supporting its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.